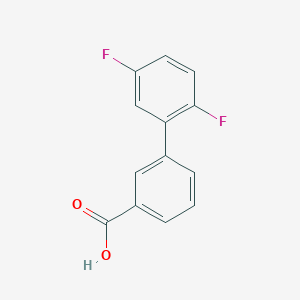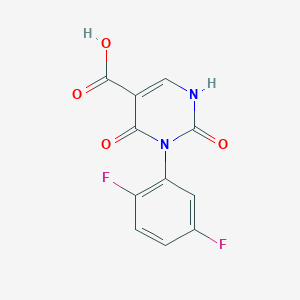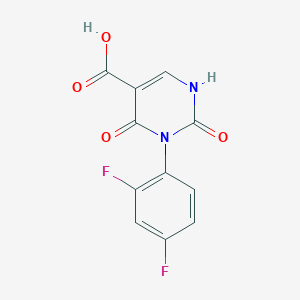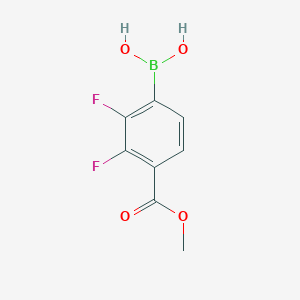
2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid
Descripción general
Descripción
2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative with the CAS Number: 1402238-29-2 . It has a molecular weight of 215.95 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,3-difluoro-4-(methoxycarbonyl)phenylboronic acid . The InChI code is 1S/C8H7BF2O4/c1-15-8(12)4-2-3-5(9(13)14)7(11)6(4)10/h2-3,13-14H,1H3 .Chemical Reactions Analysis
Boronic acids, including 2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid, are known to participate in various chemical reactions. For instance, they can be used in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 215.95 . The InChI code is 1S/C8H7BF2O4/c1-15-8(12)4-2-3-5(9(13)14)7(11)6(4)10/h2-3,13-14H,1H3 .Aplicaciones Científicas De Investigación
Hybrid Nanomaterials Characterization
Monteiro et al. (2015) describe the preparation of chiral BINOL (1,1′-bi-2-naphthol) derivatives via Suzuki C−C coupling, immobilized onto diamine-functionalized multiwalled carbon nanotubes. The study explores the influence of substituting 4-methoxyphenylboronic acid with 3-fluoro-4-(methoxycarbonyl)phenylboronic acid, highlighting its application in quantifying organic material in hybrid nanomaterials. This research underscores the importance of such compounds in analyzing and characterizing hybrid materials, potentially influencing materials science and nanotechnology fields Monteiro et al., 2015.
Catalysis and Synthetic Chemistry
The research by Wang et al. (2018) demonstrates the catalytic capabilities of 2,4-Bis(trifluoromethyl)phenylboronic acid in dehydrative amidation between carboxylic acids and amines. While not directly focusing on 2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid, this study provides insight into how similar boronic acid derivatives are crucial in catalyzing chemical reactions, suggesting potential applications in synthesizing complex organic compounds Wang et al., 2018.
Supramolecular Assemblies
Pedireddi and Seethalekshmi (2004) reported on the supramolecular assemblies of phenylboronic and 4-methoxyphenylboronic acids with bipyridine derivatives. This work highlights the role of boronic acids, including derivatives like 2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid, in the formation of complex structures through hydrogen bonding, contributing to the field of supramolecular chemistry Pedireddi & Seethalekshmi, 2004.
Analytical Chemistry Applications
Lawson et al. (1985) utilized bonded-phase phenylboronic acid columns for selective extraction of thromboxane derivatives from urine. Although focusing on phenylboronic acid, this study illustrates how boronic acid derivatives, including 2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid, could be applied in selective extraction and purification techniques, essential for analytical and bioanalytical chemistry Lawson et al., 1985.
Direcciones Futuras
Propiedades
IUPAC Name |
(2,3-difluoro-4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-3-5(9(13)14)7(11)6(4)10/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIOTHIAVRFCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)OC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



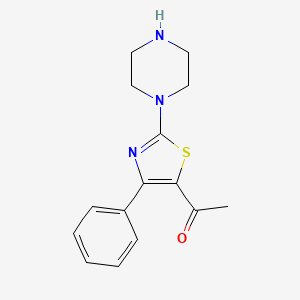
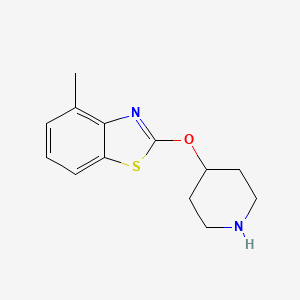
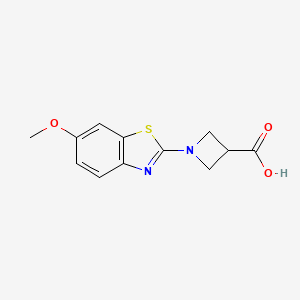
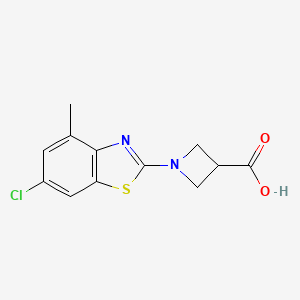
![2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1425009.png)
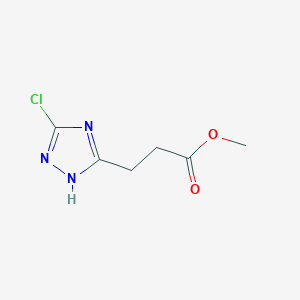
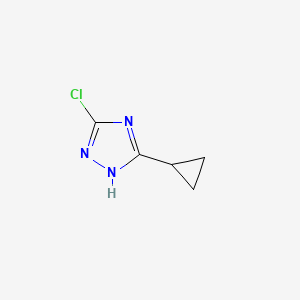
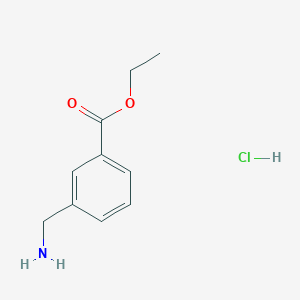
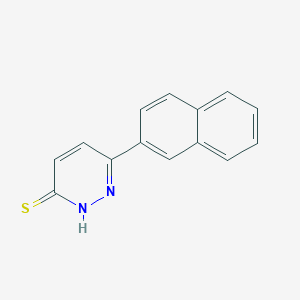
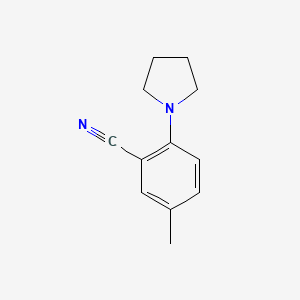
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)
